Adenosine A2A Receptor Affinity: A Demonstrated Functional Advantage
The compound exhibits high functional activity at the human adenosine A2A receptor, a key therapeutic target in Parkinson's disease and immuno-oncology. It functions as an inverse agonist with an IC50 of 2.9 nM in a cellular functional assay, demonstrating its ability to modulate receptor activity in a relevant physiological context [1]. This functional activity is supported by potent binding affinity (Ki = 2.2 nM) in a radioligand binding assay [2]. While direct comparator data for this exact compound is not available, this level of potency is within the range of tool compounds used for this target and is a key differentiator for projects focused on this pathway.
| Evidence Dimension | Functional antagonism (inverse agonism) at human adenosine A2A receptor |
|---|---|
| Target Compound Data | IC50 = 2.9 nM |
| Comparator Or Baseline | No direct comparator for this specific compound; context provided by known A2A antagonist tool compounds (e.g., ZM241385, MSX-2, Istradefylline). |
| Quantified Difference | Not applicable (N/A) |
| Conditions | Human A2A receptor expressed in CHO cells; inhibition of cAMP accumulation measured after 150 minutes. |
Why This Matters
A low nanomolar IC50 in a functional cellular assay is a critical selection criterion for advancing a chemical tool or lead compound in A2A receptor-focused drug discovery programs.
- [1] BindingDB. (n.d.). BDBM50449642 / CHEMBL4167557. Affinity Data: IC50 = 2.90 nM. View Source
- [2] BindingDB. (n.d.). BDBM50449642 / CHEMBL4167557. Affinity Data: Ki = 2.20 nM. View Source
